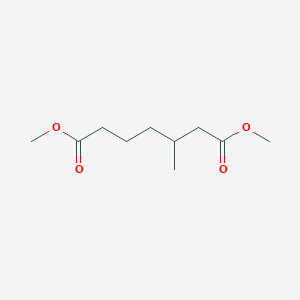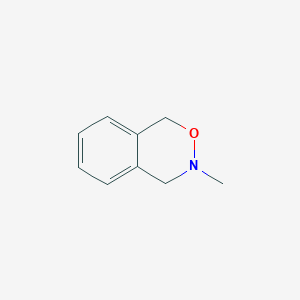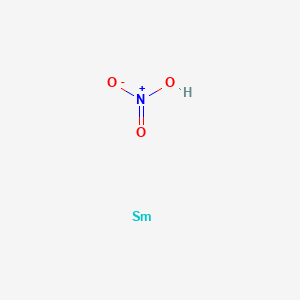![molecular formula C27H19ClN7Na3O11S3 B083195 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt CAS No. 12237-01-3](/img/structure/B83195.png)
2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt is a complex organic compound. It is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by a series of reactions involving chlorination, amination, and azo coupling to introduce the various functional groups. The final product is obtained by neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is crucial. The process often involves continuous monitoring and adjustment to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like chlorosulfonic acid can be used for further functionalization.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Widely used in the production of dyes, pigments, and inks due to its stability and vibrant color properties.
作用機序
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and binding affinity to specific substrates. The triazine ring can act as a scaffold for further functionalization, allowing for targeted interactions with biological molecules.
類似化合物との比較
Similar Compounds
2-Naphthalenesulfonic acid derivatives: Compounds with similar structures but different substituents on the naphthalene ring.
Azo dyes: Compounds containing the azo group (-N=N-) with various aromatic substituents.
Triazine-based compounds: Molecules containing the triazine ring with different functional groups.
Uniqueness
What sets this compound apart is the combination of the naphthalenesulfonic acid backbone with the triazine and azo functionalities. This unique structure imparts specific properties such as enhanced stability, solubility, and vibrant color, making it particularly valuable in industrial applications.
特性
CAS番号 |
12237-01-3 |
|---|---|
分子式 |
C27H19ClN7Na3O11S3 |
分子量 |
818.1 g/mol |
IUPAC名 |
trisodium;7-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C27H22ClN7O11S3.3Na/c1-35(27-31-25(28)30-26(32-27)29-15-3-7-18(8-4-15)47(37,38)39)16-5-9-19-14(11-16)12-22(49(43,44)45)23(24(19)36)34-33-20-10-6-17(46-2)13-21(20)48(40,41)42;;;/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3 |
InChIキー |
YFIWOVRNIAJHTA-UHFFFAOYSA-K |
SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
正規SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Key on ui other cas no. |
12237-01-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)













